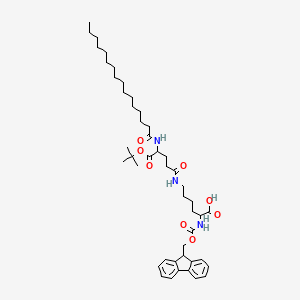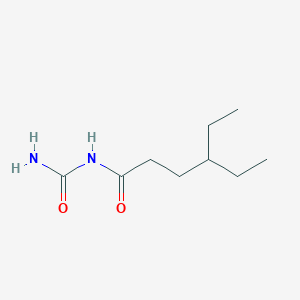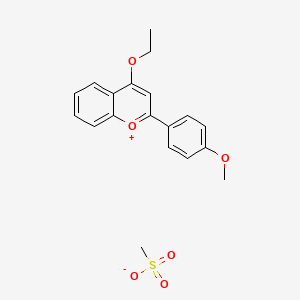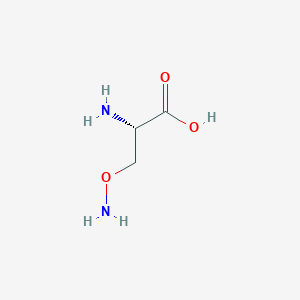![molecular formula C20H28N6O B12810737 2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aftin-4 is a chemical compound known for its role as an amyloid forty-two inducer. It selectively increases the production of amyloid-β-1-42 from amyloid-β protein precursor, which is significant in the study of Alzheimer’s disease. This compound has been used extensively in research to induce Alzheimer’s disease-like toxicity in rodent brains, making it a valuable tool for studying the disease’s mechanisms and potential treatments .
Méthodes De Préparation
The synthesis of Aftin-4 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is available in various forms, including as a solid and in solution, indicating that it can be synthesized and stored under standard laboratory conditions .
Analyse Des Réactions Chimiques
Aftin-4 undergoes several types of chemical reactions, primarily involving its interaction with γ-secretase. This interaction promotes the generation of amyloid-β-1-42. The compound does not significantly affect the production of amyloid-β-1-40, highlighting its specificity. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO), and the reactions are typically carried out under controlled laboratory conditions .
Applications De Recherche Scientifique
Aftin-4 is primarily used in scientific research related to Alzheimer’s disease. It is employed to induce rapid and acute Alzheimer’s disease-like toxicity in rodent brains, which helps researchers study the disease’s progression and potential treatments. The compound’s ability to selectively increase amyloid-β-1-42 levels makes it a valuable tool for investigating the molecular mechanisms underlying Alzheimer’s disease. Additionally, Aftin-4 has been used in studies examining the effects of amyloid-β-1-42 on mitochondrial structure and function, as well as its impact on learning and memory .
Mécanisme D'action
Aftin-4 exerts its effects by activating γ-secretase, an enzyme complex involved in the production of amyloid-β peptides. This activation leads to an increase in amyloid-β-1-42 levels, which is associated with Alzheimer’s disease pathology. The compound interacts with several proteins relevant to Alzheimer’s disease, including voltage-dependent anion channel 1, prohibitin, and mitofilin. These interactions alter the subcellular localization of γ-secretase components, potentially modifying the enzyme’s specificity and promoting the production of amyloid-β-1-42 .
Comparaison Avec Des Composés Similaires
Aftin-4 is unique in its ability to selectively increase amyloid-β-1-42 levels without significantly affecting amyloid-β-1-40 production. This specificity distinguishes it from other compounds that may increase both amyloid-β-1-42 and amyloid-β-1-40 levels. Similar compounds include celecoxib and fenofibrate, which also raise amyloid-β-1-42 levels but through different mechanisms. These compounds share some biochemical properties with Aftin-4, such as their interactions with mitochondrial proteins and their effects on γ-secretase activity .
Propriétés
IUPAC Name |
2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)


![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)


![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)




![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)
